Specific Scientific Field: The specific scientific field of this application is Medicinal Chemistry .
Summary of the Application: 1-Benzothiophene-5-carbonyl chloride has been used in the synthesis of benzo[b]thiophene-diaryl urea derivatives, which have shown potential as anticancer agents .
Methods of Application or Experimental Procedures: A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives . The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .
Results or Outcomes: Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib . Notably, one compound demonstrated the highest activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively . It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .
1-Benzothiophene-5-carbonyl chloride has the chemical formula C₉H₅ClOS and a CAS number of 1128-89-8. It features a benzothiophene ring structure with a carbonyl chloride functional group at the 5-position. This compound is moisture-sensitive and can cause burns upon contact with skin or eyes, indicating its hazardous nature .
These reactions are essential for synthesizing derivatives that may exhibit different biological activities or physical properties .
Research indicates that 1-benzothiophene-5-carbonyl chloride exhibits various biological activities. Compounds related to benzothiophenes have been studied for their potential anti-cancer properties and effects on the central nervous system. The carbonyl chloride moiety may enhance reactivity towards biological targets, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing 1-benzothiophene-5-carbonyl chloride:
These methods highlight the versatility of starting materials and conditions used in organic synthesis to obtain this compound .
1-Benzothiophene-5-carbonyl chloride finds applications in various fields:
Its reactivity makes it valuable in creating more complex molecules that may have enhanced properties or functionalities .
Studies involving interaction mechanisms of 1-benzothiophene-5-carbonyl chloride with biological macromolecules are crucial. Such investigations can reveal how this compound interacts at a molecular level, potentially influencing drug design and development. Understanding these interactions helps in predicting biological activity and optimizing therapeutic effects .
Several compounds share structural similarities with 1-benzothiophene-5-carbonyl chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 5-Fluoro-1-benzothiophene-2-carbonyl chloride | C₉H₄ClFOS | Contains fluorine; used in proteomics research |
| 5-Nitro-1-benzothiophene-2-carbonyl chloride | C₉H₄ClN₃OS | Contains nitro group; potential anti-cancer activity |
| 5-Chloro-1-benzothiophene-2-carbonyl chloride | C₉H₄Cl₂OS | Contains an additional chlorine; used in synthetic applications |
These compounds differ mainly in their substituents, which significantly influence their reactivity and biological activity. The presence of different functional groups can lead to unique properties, making them suitable for various applications .
1-Benzothiophene-5-carbonyl chloride consists of a benzothiophene scaffold (a benzene ring fused with a thiophene ring) with a carbonyl chloride (-COCl) group at the 5-position. The compound features a planar, aromatic system with the electronegative chlorine atom creating a reactive electrophilic center at the carbonyl carbon. The sulfur atom in the thiophene ring contributes to the electronic properties of the molecule, influencing its reactivity and coordination capabilities.
The compound exists as a solid at room temperature with well-defined physical characteristics that are important for handling and processing:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅ClOS |
| Molecular Weight | 196.65 g/mol |
| Physical State | Solid |
| Melting Point | 86-87°C |
| Boiling Point | 309.5°C at 760 mmHg |
| Density | 1.41 g/cm³ |
| Flash Point | 141°C |
These properties influence the compound's behavior in various chemical reactions and determine appropriate handling procedures in laboratory and industrial settings.
The carbonyl chloride group in 1-benzothiophene-5-carbonyl chloride exhibits characteristic reactivity patterns of acyl chlorides. It readily undergoes nucleophilic acyl substitution reactions, where the chloride acts as a leaving group when attacked by nucleophiles. The compound is particularly moisture-sensitive and will hydrolyze in the presence of water to form 1-benzothiophene-5-carboxylic acid and hydrogen chloride.
Key reactions include:
These transformations make 1-benzothiophene-5-carbonyl chloride an exceptional synthetic intermediate for introducing the benzothiophene moiety into complex molecules.